![molecular formula C23H20N2O6S2 B2837044 2-(1,3-dioxoisoindolin-2-yl)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide CAS No. 932320-00-8](/img/structure/B2837044.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide
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Description
2-(1,3-dioxoisoindolin-2-yl)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H20N2O6S2 and its molecular weight is 484.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds with structures related to "2-(1,3-dioxoisoindolin-2-yl)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide" have been synthesized and characterized for their structural properties. For example, the synthesis of novel 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives and their evaluation as antimicrobial agents have demonstrated the potential of these compounds in developing antibacterial and antifungal applications (Debnath & Ganguly, 2015). Moreover, structural studies on co-crystals and salts of quinoline derivatives with amide bonds reveal the diverse molecular geometries these compounds can adopt, influencing their interactions and functionalities (Karmakar, Kalita, & Baruah, 2009).
Antimicrobial Activity
Some compounds structurally related to "2-(1,3-dioxoisoindolin-2-yl)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide" have shown promising antimicrobial activities. This suggests potential applications in the development of new antimicrobial agents, highlighting the importance of structural modifications to enhance activity against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Anti-inflammatory Applications
Compounds with the isoindolinone core, similar to "2-(1,3-dioxoisoindolin-2-yl)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide," have been synthesized and evaluated for their anti-inflammatory activity. These studies indicate that such compounds could be promising candidates for developing new anti-inflammatory drugs with potentially lower ulcerogenic toxicity, offering a safer alternative to conventional therapies (Nikalje, 2014).
Molecular Docking and Enzyme Inhibition
Investigations into the enzyme inhibitory activities of related compounds, through both conventional and microwave-assisted synthesis, have shown significant potential in targeting specific enzymes. This includes inhibiting protein tyrosine phosphatase 1B (PTP1B), which is implicated in the regulation of insulin signaling and thus, could be relevant for antidiabetic drug development (Saxena et al., 2009).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6S2/c1-31-15-8-10-16(11-9-15)33(29,30)20(19-7-4-12-32-19)13-24-21(26)14-25-22(27)17-5-2-3-6-18(17)23(25)28/h2-12,20H,13-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSYUMUDSVKNNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide |
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